molecular formula C20H22N2O2 B4519454 [(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine

[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B4519454
M. Wt: 322.4 g/mol
InChI Key: BIXQDKWIOJEGEJ-UHFFFAOYSA-N
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Description

[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine is a complex organic compound that features both naphthalene and pyridine moieties

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to N-[(2-ethoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine often focuses on their synthesis and the detailed exploration of their structural properties. For example, studies on enaminones and Schiff bases provide insights into the synthesis routes and the intricate balance of tautomeric forms these compounds can exhibit due to their structural flexibility and the presence of intramolecular hydrogen bonding. The synthesis of isomeric enaminones and Schiff bases highlights the reactivity and potential transformations these compounds can undergo, reflecting on the broader chemical behaviors of similar compounds (Brbot-Šaranović et al., 2001); (Nazır et al., 2000).

Catalytic Applications

Several studies have explored the catalytic applications of compounds with structural motifs related to N-[(2-ethoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine. For instance, palladium(II) complexes of (imino)pyridine ligands have been investigated for their potential as selective catalysts in ethylene dimerization, demonstrating the versatility of such compounds in catalysis and the influence of ligand structure on catalytic activity (Nyamato et al., 2015).

Applications in Organic Synthesis

The utility of related compounds in organic synthesis is evident in research focusing on the development of efficient methods for synthesizing functionalized naphthylamines. These methods showcase the adaptability of such compounds in facilitating the synthesis of structurally diverse molecules with potential applications in chemical, biological, and material sciences. For example, the Cu(I)-catalyzed synthesis of functionalized 1-naphthylamines highlights the innovative approaches to constructing complex molecules directly from simpler substrates (Su et al., 2019).

Material Science and Photophysical Applications

Research into the photophysical properties of naphthylamine derivatives indicates their potential in material science applications, such as organic photovoltaics and light-emitting devices. Studies demonstrate the electron transporting abilities of naphthylamine-based compounds and their application in the construction of organic photovoltaic devices, underscoring the role of structural modification in tuning the electronic properties for specific applications (Tse et al., 2006).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any nitro groups present.

  • **Sub

Properties

IUPAC Name

N-[(2-ethoxynaphthalen-1-yl)methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-23-19-11-10-16-7-3-4-8-17(16)18(19)15-21-13-14-24-20-9-5-6-12-22-20/h3-12,21H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXQDKWIOJEGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)CNCCOC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine
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[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine
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[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine
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[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine
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[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine

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